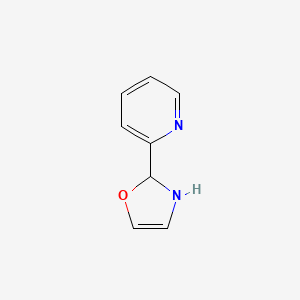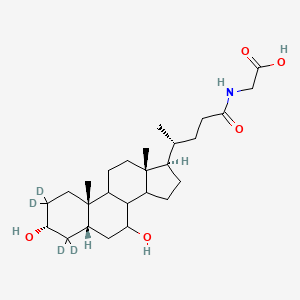
Glycoursodeoxycholic Acid-D4
Overview
Description
Glycoursodeoxycholic Acid-D4 is the labelled analogue of Glycoursodeoxycholic Acid . It is a bile acid-glycine conjugate produced in the metabolism of ursodeoxycholic acid . It can be used as an anticholelithogenic .
Synthesis Analysis
Glycoursodeoxycholic Acid-D4 is a metabolite of ursodeoxycholic acid . It is a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid . It has antioxidant effects in vitro in Barrett’s esophagus cells and primary cultured rat neurons .Molecular Structure Analysis
The molecular formula of Glycoursodeoxycholic Acid-D4 is C26H39D4NO5 . Its average mass is 453.648 Da and its monoisotopic mass is 453.339233 Da .Chemical Reactions Analysis
Glycoursodeoxycholic Acid-D4 is a metabolite of ursodeoxycholic acid . It is a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid .Physical And Chemical Properties Analysis
The molecular formula of Glycoursodeoxycholic Acid-D4 is C26H39D4NO5 . Its average mass is 453.648 Da and its monoisotopic mass is 453.339233 Da .Scientific Research Applications
Application in Cardiovascular Research
- Scientific Field: Cardiovascular Research .
- Summary of the Application: GUDCA has been found to ameliorate atherosclerosis and alter gut microbiota in Apolipoprotein E– Deficient Mice .
- Methods of Application: In vitro, human THP-1 macrophages were used to investigate the effect of GUDCA on oxidized low-density lipoprotein–induced foam cell formation. In vivo, apolipoprotein E–deficient mice were fed a Western diet for 10 weeks to induce atherosclerosis, and then were gavaged once daily with or without GUDCA for 18 weeks .
- Results or Outcomes: GUDCA improved cholesterol homeostasis and protected against atherosclerosis progression as evidenced by reduced plaque area along with lipid deposition, ameliorated local chronic inflammation, and elevated plaque stability .
Application in Diabetes Research
- Scientific Field: Diabetes Research .
- Summary of the Application: GUDCA regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes .
- Methods of Application: The study found that GUDCA positively regulates gut microbiota by altering bile acid metabolism .
- Results or Outcomes: The anti-Type 2 Diabetes Mellitus (T2DM) effects of GUDCA are linked with the regulation of the bile acid and gut microbiota composition .
Application in Lipidomics Research
- Scientific Field: Lipidomics Research .
- Summary of the Application: Glycoursodeoxycholic Acid-D4 is a high-purity, isotopically labeled bile acid that can be used for lipidomics research applications .
- Methods of Application: It is used as an internal standard for the quantification of Glycoursodeoxycholic Acid .
- Results or Outcomes: The use of this compound enhances the accuracy and reliability of lipidomic analyses .
Application in Neurological Research
- Scientific Field: Neurological Research .
- Summary of the Application: GUDCA has antioxidant effects in vitro in Barrett’s esophagus cells and primary cultured rat neurons .
- Methods of Application: The study found that GUDCA reduces the levels of inflammatory cytokines and prevents cell death induced by unconjugated bilirubin in an astroglial cell model of neonatal hyperbilirubinemia .
- Results or Outcomes: The antioxidant effects of GUDCA contribute to its neuroprotective properties .
Application in Lipidomics Research
- Scientific Field: Lipidomics Research .
- Summary of the Application: Glycoursodeoxycholic Acid-D4 is a high-purity, isotopically labeled bile acid that can be used for lipidomics research applications .
- Methods of Application: It is used as an internal standard for the quantification of Glycoursodeoxycholic Acid .
- Results or Outcomes: The use of this compound enhances the accuracy and reliability of lipidomic analyses .
Application in Neonatal Hyperbilirubinemia Research
- Scientific Field: Neonatal Hyperbilirubinemia Research .
- Summary of the Application: GUDCA reduces the levels of inflammatory cytokines and prevents cell death induced by unconjugated bilirubin in an astroglial cell model of neonatal hyperbilirubinemia .
- Methods of Application: The study found that GUDCA has antioxidant effects in vitro in Barrett’s esophagus cells and primary cultured rat neurons .
- Results or Outcomes: The antioxidant effects of GUDCA contribute to its neuroprotective properties .
Future Directions
Glycoursodeoxycholic Acid-D4 is intended for use as an internal standard for the quantification of GUDCA by GC- or LC-MS . It has antioxidant effects in vitro in Barrett’s esophagus cells and primary cultured rat neurons . It reduces the levels of inflammatory cytokines and prevents cell death induced by unconjugated bilirubin in an astroglial cell model of neonatal hyperbilirubinemia . Oral administration of GUDCA (500 mg/kg per day) decreases the severity of symptoms and increases the amount of A. muciniphila, a commensal bacterial species commonly decreased in patients with inflammatory bowel disease (IBD), in a mouse model of colitis .
Relevant papers on Glycoursodeoxycholic Acid-D4 include studies on its role in regulating bile acids level and altering gut microbiota , and its potential use in extracorporeal adsorption of protective and toxic bile acids .
properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19?,20?,21?,24?,25+,26-/m1/s1/i8D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCZAUBVMUEKKP-RFEKOOACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CC(C3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 155908804 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,4,5,6,7-Pentadeuterio-1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B591152.png)

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)
![6,7-Diazabicyclo[3.2.2]non-6-EN-3-imine](/img/structure/B591159.png)
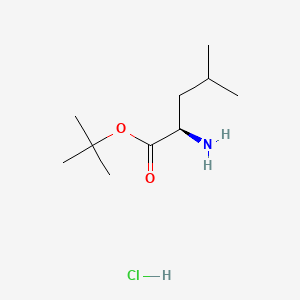
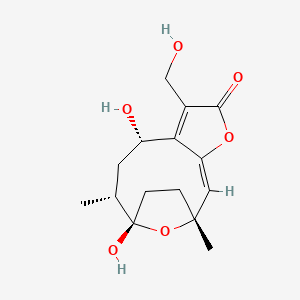
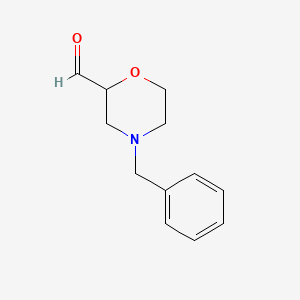
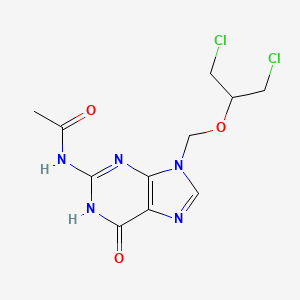
![Bicyclo[4.1.0]heptan-2-ol, 7,7-difluoro-, (1alpha,2alpha,6alpha)- (9CI)](/img/structure/B591174.png)
